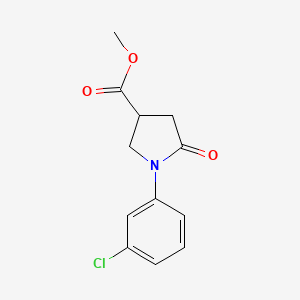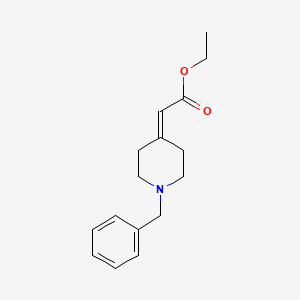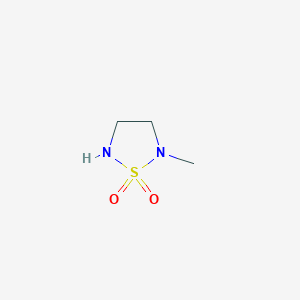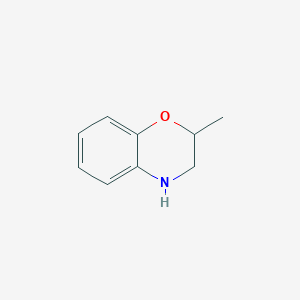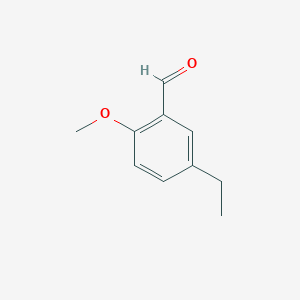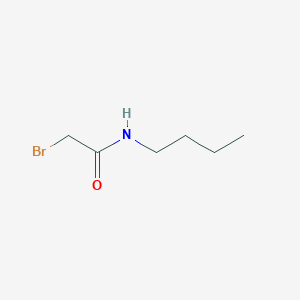
Acetamide, 2-bromo-N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide derivatives, including 2-bromo-N-butyl-acetamide, are a class of organic compounds that have been extensively studied due to their diverse applications in medicinal chemistry and material science. These compounds are characterized by the presence of an acetamide group attached to an aromatic or aliphatic moiety, which can be further substituted with various functional groups such as bromine atoms.
Synthesis Analysis
The synthesis of acetamide derivatives often involves the functionalization of the acetamide moiety to introduce additional substituents. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide is a method that can potentially be adapted for the synthesis of 2-bromo-N-butyl-acetamide. This process utilizes KBr/K2S2O8-mediated electrophilic cyclization followed by oxidative ring-opening, which could be tailored to incorporate a butyl group at the appropriate position . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the alkylation and nitration steps that could be relevant for synthesizing the target compound, with the alkylation step potentially introducing the butyl group .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often investigated using various spectroscopic and computational techniques. For example, the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole provides insights into the optimized molecular structure, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis, which are crucial for understanding the stability and reactivity of the molecule . These techniques could be applied to analyze the molecular structure of 2-bromo-N-butyl-acetamide.
Chemical Reactions Analysis
Acetamide derivatives participate in a variety of chemical reactions, which are influenced by the nature of the substituents attached to the acetamide group. The reactivity of these compounds can be explored through addition and substitution reactions, as demonstrated by the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives . The presence of bromine and acetamido groups in these molecules suggests that similar reactivity patterns could be expected for 2-bromo-N-butyl-acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure and the nature of their substituents. The crystal and molecular structure of compounds such as 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide and 2-Chloro-N-(2,4-dinitrophenyl) acetamide provide valuable information about intermolecular interactions, such as hydrogen bonding and crystal packing, which affect the compound's melting point, solubility, and other physical properties . These studies can be used as a reference to predict the properties of 2-bromo-N-butyl-acetamide.
Aplicaciones Científicas De Investigación
Environmental Contaminant and Analytical Chemistry
- Acetaminophen, a compound structurally related to Acetamide, 2-bromo-N-butyl-, has been identified as an emerging environmental contaminant. Its presence in aquatic environments poses potential risks due to its toxicity and persistence. Analytical methods, such as liquid chromatography–mass spectrometry, have been developed for the detection of acetaminophen and similar compounds in water, highlighting the importance of monitoring and understanding the environmental impact of these chemicals (Lange, Scheurer, & Brauch, 2012).
Synthetic Organic Chemistry
- In synthetic organic chemistry, Acetamide, 2-bromo-N-butyl-, and similar compounds serve as building blocks for more complex molecules. Studies have focused on the development of chemoselective N-acylation reagents, showcasing the utility of N-acetyl-N-(2-trifluoromethylphenyl)acetamide and related compounds in facilitating selective reactions. These advancements have significant implications for the synthesis of pharmaceuticals and other organic molecules (Kondo & Murakami, 2001).
Pharmacological Research
- Research into the pharmacological effects of Acetamide, 2-bromo-N-butyl-, and its analogs has revealed insights into their potential therapeutic applications. For example, studies on paracetamol (acetaminophen), which shares structural similarities with Acetamide, 2-bromo-N-butyl-, have explored its mechanisms of action, metabolism, and the genetic factors influencing its effects and toxicity. Such investigations contribute to safer and more effective use of these compounds in medical treatments (Zhao & Pickering, 2011).
Toxicology and Safety Evaluations
- The toxicity and safety profile of Acetamide, 2-bromo-N-butyl-, and related acetamide derivatives have been subjects of extensive research. Understanding the toxicological aspects is crucial for assessing the risks associated with their use in various applications, from pharmaceuticals to industrial chemicals. Studies have examined the toxic effects of acetamide and its derivatives, contributing to the development of guidelines and regulations for their safe handling and use (Kennedy, 2001).
Safety And Hazards
The safety data sheet for a similar compound, 4’-Bromoacetanilide, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-bromo-N-butylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWKWBJLWSJFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445001 |
Source


|
| Record name | Acetamide, 2-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-bromo-N-butyl- | |
CAS RN |
67056-04-6 |
Source


|
| Record name | Acetamide, 2-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)
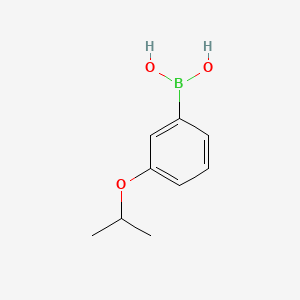
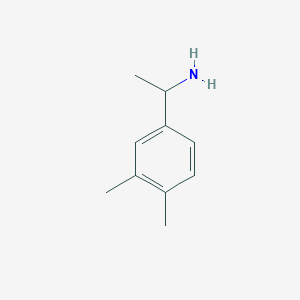
![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)

